molecular formula C25H28ClN5OS B1683294 6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-N,N-dipropyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-8-carboxamide CAS No. 114800-19-0

6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-N,N-dipropyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-8-carboxamide

Cat. No.: B1683294
CAS No.: 114800-19-0
M. Wt: 482.0 g/mol
InChI Key: SCSIRWUYQVAIRL-UHFFFAOYSA-N
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Description

WEB-2347 is a novel, potent, and long-acting antagonist of hetrazepinoic platelet-activating factor (PAF). It has been studied for its potential therapeutic applications, particularly in the treatment of immune system and respiratory diseases .

Preparation Methods

The synthesis of WEB-2347 involves multiple steps, including the formation of the hetrazepine ring. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

WEB-2347 undergoes various chemical reactions, including:

    Oxidation: WEB-2347 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert WEB-2347 into reduced forms, which may have different biological activities.

    Substitution: Substitution reactions involving WEB-2347 can lead to the formation of various substituted derivatives, which can be used to study structure-activity relationships.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WEB-2347 has been extensively studied for its scientific research applications, including:

Mechanism of Action

WEB-2347 exerts its effects by antagonizing the platelet-activating factor receptor. This inhibition prevents the binding of platelet-activating factor to its receptor, thereby blocking the downstream signaling pathways involved in inflammation and immune responses. The molecular targets and pathways involved include the platelet-activating factor receptor and associated signaling molecules .

Comparison with Similar Compounds

WEB-2347 is compared with other hetrazepinoic PAF antagonists, such as WEB-2086 (apafant) and WEB-2170 (bepafant). While all these compounds share a similar mechanism of action, WEB-2347 is noted for its superior potency and longer duration of action. This makes it a more effective option for therapeutic applications .

Similar Compounds

  • WEB-2086 (apafant)
  • WEB-2170 (bepafant)

WEB-2347’s unique properties, such as its enhanced potency and extended duration of action, distinguish it from these similar compounds .

Properties

IUPAC Name

9-(2-chlorophenyl)-3-methyl-N,N-dipropyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaene-13-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5OS/c1-4-10-30(11-5-2)24(32)16-12-18-20(13-16)33-25-22(18)23(17-8-6-7-9-19(17)26)27-14-21-29-28-15(3)31(21)25/h6-9,16H,4-5,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSIRWUYQVAIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1CC2=C(C1)SC3=C2C(=NCC4=NN=C(N43)C)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921502
Record name 6-(2-Chlorophenyl)-1-methyl-N,N-dipropyl-8,9-dihydro-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114800-19-0
Record name Web 2347
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114800190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Chlorophenyl)-1-methyl-N,N-dipropyl-8,9-dihydro-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-N,N-dipropyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-8-carboxamide
Reactant of Route 2
6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-N,N-dipropyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-8-carboxamide
Reactant of Route 3
6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-N,N-dipropyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-8-carboxamide
Reactant of Route 4
Reactant of Route 4
6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-N,N-dipropyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-8-carboxamide
Reactant of Route 5
Reactant of Route 5
6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-N,N-dipropyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-8-carboxamide
Reactant of Route 6
Reactant of Route 6
6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-N,N-dipropyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-8-carboxamide

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